molecular formula C18H14Cl2N2O3S B10974127 (3,4-Dichloro-1-benzothiophen-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

(3,4-Dichloro-1-benzothiophen-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10974127
M. Wt: 409.3 g/mol
InChI Key: RGNCQEGKSHHTNM-UHFFFAOYSA-N
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Description

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a benzothiophene moiety with a piperazine ring and a furan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene coreThe reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and chemical engineering .

Mechanism of Action

The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of a benzothiophene core with a piperazine ring and a furan group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

[4-(3,4-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H14Cl2N2O3S/c19-11-3-1-5-13-14(11)15(20)16(26-13)18(24)22-8-6-21(7-9-22)17(23)12-4-2-10-25-12/h1-5,10H,6-9H2

InChI Key

RGNCQEGKSHHTNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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